molecular formula C17H18O2 B1271408 4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 59662-46-3

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1271408
CAS RN: 59662-46-3
M. Wt: 254.32 g/mol
InChI Key: BVBTVBVHIQDKKW-UHFFFAOYSA-N
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Description

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl carboxylic acid, a compound known for its applications in organic synthesis and potential biological activities. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for a degree of rotational freedom between the rings, influencing the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of biphenyl carboxylic acid derivatives can be achieved through various methods. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized from 4-bromodiphenyl using acetylation and haloform reactions, yielding up to 95% . Similarly, metalation of unprotected biphenyl carboxylic acids with sec-butyllithium followed by electrophilic substitution can be employed for regioselective functionalization . These methods demonstrate the versatility and efficiency of synthesizing biphenyl carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of biphenyl carboxylic acids has been extensively studied. For example, biphenyl-2-carboxylic acid crystallizes in a centrosymmetric space group with a layered structure parallel to the ab plane, and the biphenyl twist angles range from 46.5 to 52.5 degrees . The crystal structure of 4,4'-biphenylene-bis(oxycarbonylbutyric acid) reveals molecules with two different conformations in the unit cell, with dihedral angles between the phenyl rings of 0° and 25.0° . These studies highlight the importance of molecular conformation in the physical properties of these compounds.

Chemical Reactions Analysis

Biphenyl carboxylic acids can undergo various chemical reactions to form novel compounds with potential biological activities. For instance, biphenyl-4-carboxylic acid hydrazide can be converted to aryl hydrazones and further reacted to yield 4-oxothiazolidin-3-yl amides with significant anti-inflammatory activity . Additionally, biphenyl 4-carboxylic acid derivatives have been synthesized and characterized, indicating the potential for diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl carboxylic acids are influenced by their molecular structure. Theoretical studies on biphenyl-4-carboxylic acid suggest that molecular ordering, transition temperature, and related parameters can be explained by intermolecular interaction energy studies . The liquid crystalline behavior of these compounds is of particular interest due to the potential applications in materials science.

Scientific Research Applications

Electrochemical Reactions

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid can be obtained through electrochemically induced reactions. For instance, Combellas et al. (1993) achieved the selective substitution of 1,4-dichlorobenzene to obtain derivatives of 4'-hydroxy-1,1'-biphenyl, which were further carboxylated to 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. This demonstrates the acid's role in complex organic synthesis via electrochemical pathways (Combellas et al., 1993).

Synthesis of Novel Compounds

The acid is instrumental in synthesizing novel compounds with potential pharmaceutical applications. For example, Tilly et al. (2006) described the metalation reactions of biphenyl carboxylic acids, demonstrating their utility in creating diverse chemical structures through site-selective electrophilic substitution (Tilly et al., 2006).

Magnetic Properties in Organic Nitroxides

In the study of magnetism in organic compounds, Field and Lahti (2003) found that derivatives of 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid form 1-D hydrogen-bonded chains with interesting magnetic properties. This showcases the acid's relevance in exploring magnetic behaviors in organic materials (Field & Lahti, 2003).

Antihypertensive Properties

Grange et al. (2007) prepared compounds containing 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid derivatives, which displayed potent AT1 receptor antagonist properties, indicating potential applications in antihypertensive medication (Grange et al., 2007).

Development of Functional Materials

Research into the development of functional materials also utilizes 4'-butyl-[1,1'-biphenyl]-4-carboxylic acid. Goodby and Gray (1978) investigated its esters in the study of smectic liquid crystal phases, highlighting its role in advancing materials science (Goodby & Gray, 1978).

properties

IUPAC Name

4-(4-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h5-12H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBTVBVHIQDKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373826
Record name 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

59662-46-3
Record name 4'-Butyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(4-butylphenyl)benzoate (89.0 g, 0.332 mol), NaOH (26.6 g, 0.664 mol) in THF/H2O (500 mL/100 mL) was heated to reflux overnight. After TLC showed the reaction was complete, THF was removed. The residue was adjusted pH ˜3-4 with 2 N HCl solution. The resulting mixture was filtered and the cake was washed with water, dried to give 4-(4-butylphenyl)benzoic acid (60.0 g, yield: 71.1%), as a white solid. (ESI) m/z 255.0 (M+H)+.
Name
methyl 4-(4-butylphenyl)benzoate
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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